4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine
Description
4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine is a structurally complex compound featuring a morpholine ring linked to a 3-phenyl-substituted adamantane moiety via a carbonyl group. The adamantane core, known for its rigid, diamondoid structure, enhances metabolic stability and lipophilicity, which are critical for pharmacological applications . The morpholine ring contributes to solubility and hydrogen-bonding capacity, balancing the hydrophobic adamantane group.
Properties
IUPAC Name |
morpholin-4-yl-(3-phenyl-1-adamantyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c23-19(22-6-8-24-9-7-22)21-13-16-10-17(14-21)12-20(11-16,15-21)18-4-2-1-3-5-18/h1-5,16-17H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYUGUCPVTUFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine typically involves the following steps:
Formation of 3-Phenyl-1-adamantane: This can be achieved through the Friedel-Crafts alkylation of adamantane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Carbonylation: The 3-Phenyl-1-adamantane is then subjected to carbonylation using phosgene or a similar carbonylating agent to introduce the carbonyl group.
Morpholine Addition: Finally, morpholine is added to the carbonylated intermediate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Inhibition of Enzymes
One of the primary applications of 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine is its role as an inhibitor of specific enzymes. Notably, it has been identified as an inhibitor of the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme. This enzyme plays a critical role in glucocorticoid metabolism, and its inhibition can be beneficial in treating conditions like insulin resistance, obesity, and metabolic syndrome .
| Enzyme | Inhibition Activity | Potential Application |
|---|---|---|
| 11-beta-hydroxysteroid dehydrogenase 1 | Significant inhibition observed | Treatment of type 2 diabetes and metabolic disorders |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. The structural modifications involving the morpholine ring can enhance the selectivity and potency against cancer cells .
| Cancer Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | <10 | Significant antiproliferative effect |
| HeLa (Cervical Cancer) | <15 | Moderate inhibition |
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Several studies have documented the effects and applications of related compounds:
-
Case Study 1: Inhibition of Glucocorticoid Action
A study demonstrated that derivatives of morpholine with adamantyl substituents effectively inhibited glucocorticoid action in vivo, leading to improved insulin sensitivity in diabetic models . -
Case Study 2: Anticancer Activity Against MCF-7 Cells
A derivative showed an IC50 value of less than 10 µM against MCF-7 cells, indicating strong potential for development into a therapeutic agent for breast cancer treatment .
Mechanism of Action
The mechanism of action of 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a stable scaffold that can enhance the binding affinity and specificity of the compound to its targets. The phenyl and morpholine groups can further modulate the compound’s activity by influencing its electronic and steric properties.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Adamantane Modifications: The addition of a phenyl group at the 3-position of adamantane (as in the target compound) increases steric bulk and aromatic interactions compared to unsubstituted adamantane derivatives (e.g., 4-[(1-adamantyl)carbonyl]morpholine) . This substitution may enhance binding to hydrophobic pockets in biological targets. Diadamantylphosphine derivatives (e.g., 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine) exhibit higher molecular weights (~463.65) and are used in catalysis, highlighting the versatility of adamantane-morpholine hybrids .
Morpholine vs. Other Heterocycles :
- In EP2 receptor modulators, morpholine-containing pyrimidines (e.g., CID2992168) showed superior activity compared to piperidine or pyrrolidine analogues, likely due to improved hydrogen-bonding capacity .
- Conversely, in 2-piperidinyl phenyl benzamides, replacing piperidine with morpholine (e.g., TG6–268) abolished EP2 potentiation, emphasizing scaffold-dependent SAR .
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Chloro and fluoro substituents on morpholine-linked quinolines (e.g., compounds 6e and 6f) enhanced cytotoxicity against MDA-MB-231 cells (IC50: 17.2–23.56 µM), attributed to improved target interactions .
Biological Activity
4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a morpholine ring linked to an adamantane moiety, which is known for its unique three-dimensional structure that can influence biological activity. The presence of the phenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of morpholine have shown effectiveness against various Gram-positive and Gram-negative bacteria. The structural modifications, such as halogen substitutions on the phenyl ring, have been linked to increased antibacterial activity.
| Compound | Activity against Gram-positive Bacteria | Activity against Gram-negative Bacteria | MIC (µg/mL) |
|---|---|---|---|
| 4a | S. aureus (inhibition zone: 15 mm) | E. coli (MIC: 32 µg/mL) | 32 |
| 4b | B. subtilis (inhibition zone: 18 mm) | P. aeruginosa (MIC: >100 µg/mL) | 64 |
These findings suggest that the introduction of specific substituents can enhance the compound's efficacy against pathogenic microorganisms .
Anticancer Activity
The anticancer potential of morpholine derivatives has been investigated in various studies. For example, compounds structurally related to this compound have demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4c | MCF-7 | 12 |
| 4d | HepG2 | 15 |
The structure-activity relationship (SAR) studies indicate that substituents on the morpholine ring significantly influence anticancer activity, with electron-donating groups enhancing potency .
Study on Antimicrobial Properties
A study focused on the synthesis of adamantane-linked morpholine derivatives revealed that certain modifications led to enhanced antibacterial properties. The compounds were tested against a panel of bacteria, showing promising results particularly against S. aureus and E. coli .
Study on Anticancer Efficacy
In another investigation, researchers synthesized several morpholine derivatives and assessed their anticancer activity using the MTT assay. The results indicated that specific substitutions on the morpholine ring resulted in significant inhibition of cell proliferation in cancer cell lines .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine, and how can reaction efficiency be improved?
Methodological Answer:
A two-step approach is often employed:
Adamantane Functionalization: Introduce the phenyl group to 1-adamantanol via Friedel-Crafts alkylation using Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane .
Carbonyl Coupling: React the 3-phenyl-1-adamantyl intermediate with morpholine using a carbonylating agent (e.g., phosgene or triphosgene) under inert conditions. Optimization includes:
- Catalyst Screening: Test palladium or copper catalysts for coupling efficiency.
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of adamantane derivatives.
- Temperature Control: Maintain 0–5°C during coupling to minimize side reactions .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how should data conflicts be resolved?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm adamantane and morpholine moieties. Assign peaks via 2D techniques (HSQC, HMBC) to resolve overlapping signals from rigid adamantane protons .
- X-ray Crystallography: Employ SHELXL for refinement, particularly for adamantane’s bulky structure. Resolve disorder in phenyl or morpholine groups using constraints (e.g., ISOR, DELU) .
- Infrared (IR) Spectroscopy: Monitor carbonyl (C=O) stretches (1650–1750 cm⁻¹) and morpholine ring vibrations (1100–1250 cm⁻¹). Cross-validate with DFT-calculated spectra to address discrepancies .
Advanced: How can computational chemistry (e.g., DFT) complement experimental data to resolve structural ambiguities?
Methodological Answer:
Geometry Optimization: Perform DFT calculations (B3LYP/6-31G* level) to predict bond angles and torsional conformations of the adamantane-morpholine linkage.
Vibrational Analysis: Compare computed IR/Raman spectra with experimental data to assign pressure-induced peak shifts (e.g., C-H···O interactions under high pressure) .
Electron Density Maps: Overlap Hirshfeld surfaces from crystallographic data with Molecular Electrostatic Potential (MEP) maps to identify non-covalent interactions influencing packing .
Advanced: What experimental designs are effective for studying phase transitions under high pressure?
Methodological Answer:
- Diamond Anvil Cell (DAC) Setup: Compress crystalline samples to 0–5 GPa and monitor using:
- Raman Spectroscopy: Track shifts in C=O (1650–1750 cm⁻¹) and morpholine ring modes (1103–1127 cm⁻¹). Discontinuities in dω/dp plots indicate phase transitions (e.g., conformational changes at ~1.7 GPa) .
- X-ray Diffraction (XRD): Pair with DAC to correlate lattice parameter changes with spectral data.
- Data Interpretation: Use group-subgroup theory to classify transitions and validate with DFT-predicted energetics .
Advanced: How to design pharmacological assays to evaluate its potential as an antituberculosis agent?
Methodological Answer:
Target Selection: Prioritize Mycobacterium tuberculosis enzymes (e.g., enoyl-acyl carrier protein reductase) based on structural similarity to known adamantane-based inhibitors .
In Vitro Assays:
- MIC Determination: Use microdilution assays in Middlebrook 7H9 broth.
- Cytotoxicity Screening: Test against mammalian cell lines (e.g., HEK293) to establish selectivity.
Structural Modifications: Introduce electron-withdrawing groups to the phenyl ring to enhance binding to hydrophobic enzyme pockets .
Advanced: What challenges arise in crystallographic refinement of adamantane-containing compounds, and how are they addressed?
Methodological Answer:
- Disorder Management: Adamantane’s rigidity often causes static disorder. Use PART and SUMP instructions in SHELXL to model split positions .
- Thermal Parameters: Apply anisotropic refinement for adamantane carbons but isotropic for flexible morpholine groups.
- Hydrogen Placement: Constrain adamantane H-atoms using HFIX commands, while morpholine Hs are refined geometrically .
Basic: What purification strategies are optimal post-synthesis?
Methodological Answer:
- Chromatography: Use silica gel column chromatography with gradient elution (hexane:ethyl acetate, 4:1 to 1:2) to separate adamantane derivatives.
- Recrystallization: Employ mixed solvents (e.g., ethanol/water) to exploit the compound’s low solubility at room temperature.
- HPLC: Apply reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .
Advanced: How to investigate substituent effects on conformational stability using X-ray and computational tools?
Methodological Answer:
X-ray Analysis: Determine dihedral angles between the adamantane core and morpholine ring. Compare with quantum-mechanical torsion scans (e.g., at the MP2/cc-pVTZ level) .
Energy Decomposition: Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions (e.g., n→σ* or π→π*) stabilizing specific conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
